2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one
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Overview
Description
2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one is a heterocyclic compound that features a thiazole core fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one typically involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine in ethanol .
Major Products
The major products formed from these reactions include various substituted thiazole and pyrrole derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A heterocyclic amine featuring a thiazole core, known for its antimicrobial properties.
2-Amino-9H-chromeno[2,3-d]thiazol-9-ones: Compounds with anti-inflammatory activity, synthesized via copper-promoted cascade reactions.
Uniqueness
2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one is unique due to its fused pyrrole-thiazole structure, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C5H5N3OS |
---|---|
Molecular Weight |
155.18 g/mol |
IUPAC Name |
2-amino-4,6-dihydropyrrolo[2,3-d][1,3]thiazol-5-one |
InChI |
InChI=1S/C5H5N3OS/c6-5-8-4-2(10-5)1-3(9)7-4/h1H2,(H2,6,8)(H,7,9) |
InChI Key |
RMCSOHFPJAQZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC1=O)N=C(S2)N |
Origin of Product |
United States |
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